Methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
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Overview
Description
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a fusion of several heterocyclic moieties, including thiophene, triazole, and pyridazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Synthetic Methodologies and Molecular Docking A study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, including those related to the compound . These derivatives exhibited antimicrobial and antioxidant activities, with their synthesis process offering a broad application in drug discovery and chemical biology. Their molecular docking studies towards GlcN-6-P synthase suggested moderate to good binding energies, indicating potential as lead compounds in drug development (Flefel et al., 2018).
Antimicrobial Activity Bhuiyan et al. (2006) reported on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, demonstrating pronounced antimicrobial activity. This research indicates the potential use of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Cardiovascular Applications Sato et al. (1980) discovered that certain triazolo[1,5-a]pyrimidines fused to heterocyclic systems, akin to the target compound, showed significant coronary vasodilating and antihypertensive activities. This suggests their utility in cardiovascular disease treatment (Sato et al., 1980).
Anticancer Activity The synthesis and biological evaluation of novel triazoloquinazolines and triazinoquinazolines, as reported by Ghorab et al. (2010), showed good antipyretic and anti-inflammatory activities. Such compounds, due to their structural complexity and activity, highlight the potential for cancer treatment applications (Ghorab et al., 2010).
Herbicide Resistance Subramanian et al. (1990) investigated triazolopyrimidine sulfanilides targeting acetolactate synthase, a key enzyme in plant growth. Their findings on spontaneous mutant resistance provide insights into developing herbicide-resistant crops or novel herbicides (Subramanian et al., 1990).
Future Directions
Mechanism of Action
Target of Action
Compounds containing triazolo and thiophene moieties have been reported to exhibit a wide range of pharmacological properties and biological activities, such as anticonvulsant, anticancer, antitumor, antibacterial, and insecticidal . .
Mode of Action
Many nitrogen-containing heterocyclic compounds, like triazoloquinazolinones, have important and extensive biological activities, such as antihypertensive, shp2 inhibition, tubulin inhibitor, and antihistamines .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to interact with various biochemical pathways related to their biological activities .
Result of Action
Related compounds have been found to have antitumor activity .
Properties
IUPAC Name |
methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-18-11(17)7-20-10-5-4-9-13-14-12(16(9)15-10)8-3-2-6-19-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQBMPEJKUORJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=C2C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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